

Chemical Structure Analysis of Trimethyl[(trimethylsilyl)methoxy]silane: A Comprehensive Technical Guide

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Compound of Interest

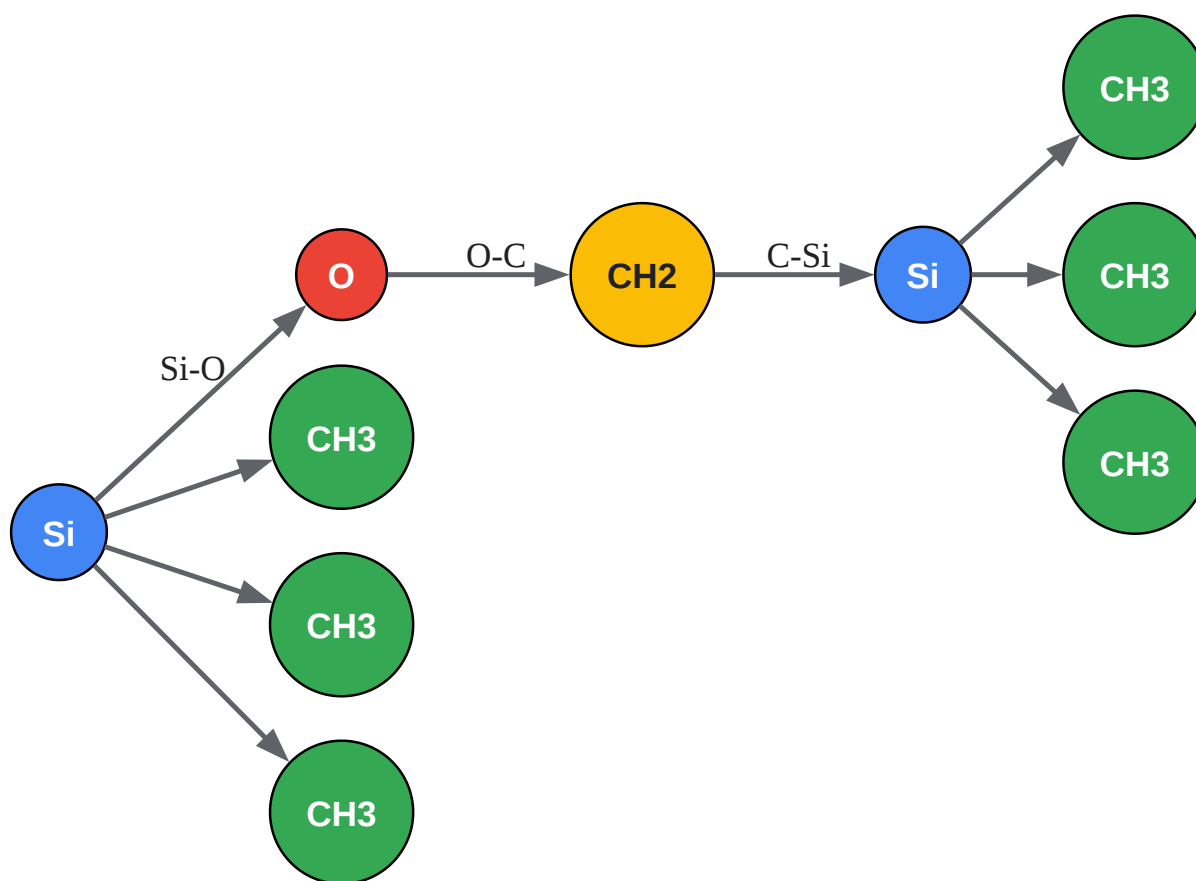
Compound Name:	Trimethyl[(trimethylsilyl)methoxy]silane
CAS No.:	18297-68-2
Cat. No.:	B14719264

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Executive Summary

In the realm of organosilicon chemistry, bis-silylated compounds present unique analytical challenges and synthetic opportunities. **Trimethyl[(trimethylsilyl)methoxy]silane** (CAS: 18297-68-2)—also known as (trimethylsilyl)methyl trimethylsilyl ether—is a specialized silyl ether characterized by a methylene bridge connecting a silane center to a siloxy group[1]. With a molecular formula of $C_7H_{20}OSi_2$ and a molecular weight of 176.40 g/mol, this compound exhibits high lipophilicity (LogKow = 4.07), a boiling point of 118–124 °C, and extreme hydrophobicity (water solubility $\sim 1.33e-3$ mg/L)[1].

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating analytical framework for the structural elucidation of this compound.



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Molecular connectivity of **Trimethyl[(trimethylsilyl)methoxy]silane** (C₇H₂₀OSi₂).

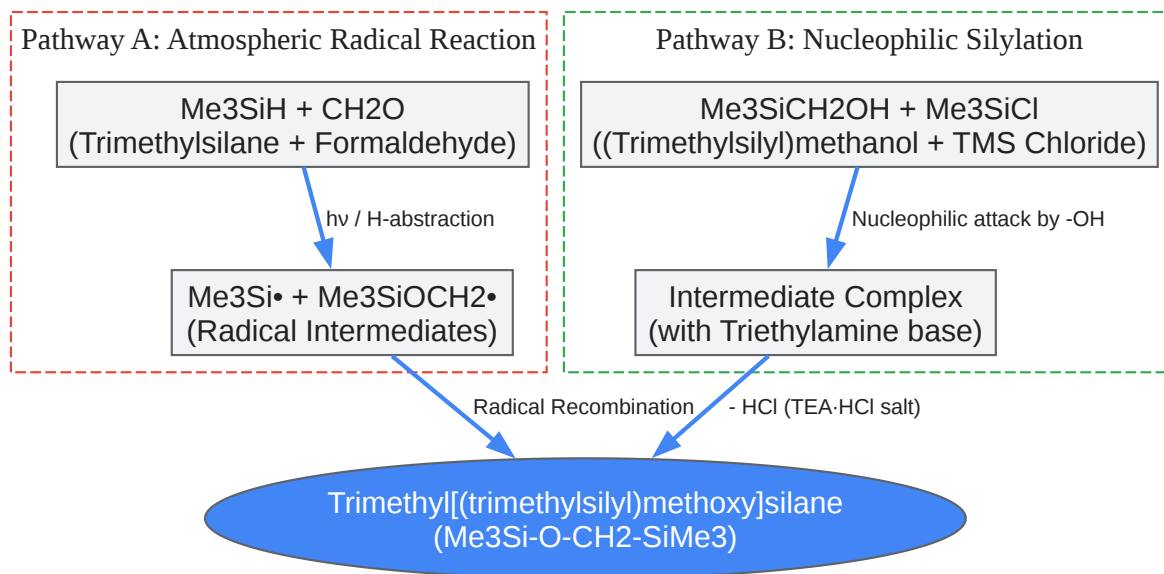
Mechanistic Pathways & Synthesis

Understanding the origin of a molecule is the first step in predicting its analytical behavior.

Trimethyl[(trimethylsilyl)methoxy]silane can be generated via two primary pathways:

- Atmospheric Radical Kinetics (Pathway A): As documented in EPA kinetic studies of simulated polluted atmospheres, the photolysis of formaldehyde in the presence of trimethylsilane generates radical intermediates. The recombination of a trimethylsilyl radical () with a radical directly yields [2].

- Directed Nucleophilic Silylation (Pathway B): In a controlled laboratory setting, the compound is synthesized via the nucleophilic attack of (trimethylsilyl)methanol on trimethylsilyl chloride (TMSCl). A non-nucleophilic base, such as triethylamine (TEA), is employed to scavenge the generated HCl, driving the reaction to completion.



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Synthetic routes to **Trimethyl[(trimethylsilyl)methoxy]silane** via radical and nucleophilic pathways.

Advanced Analytical Characterization

To establish a self-validating system, we must employ orthogonal analytical techniques. No single method is sufficient to confirm the bis-silylated structure due to the high degree of symmetry and the chemical similarity of the two TMS groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: A critical pitfall in organosilicon NMR is the routine use of tetramethylsilane (TMS) as an internal standard. Because **Trimethyl[(trimethylsilyl)methoxy]silane** contains 18 protons resonating near 0.0 ppm, an internal TMS standard will obscure the analyte's

signals. Causality: To prevent signal overlap and ensure accurate integration, calibration must rely strictly on the residual solvent peak (e.g.,

at 7.26 ppm). Furthermore, ^{29}Si NMR is mandatory to differentiate the silicon atom attached to the highly electronegative oxygen from the silicon attached to the carbon bridge.

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment / Structural Environment
^1H	0.05	Singlet	9H	attached to Carbon
^1H	0.12	Singlet	9H	attached to Oxygen
^1H	3.35	Singlet	2H	methylene bridge
^{13}C	-1.5	Singlet	-	attached to Carbon
^{13}C	0.5	Singlet	-	attached to Oxygen
^{13}C	55.0	Singlet	-	methylene bridge
^{29}Si	3.0	Singlet	-	Silicon attached to Carbon
^{29}Si	18.5	Singlet	-	Silicon attached to Oxygen (Deshielded)

Mass Spectrometry (GC-MS, Electron Ionization)

Expert Insight: Silyl ethers are notorious for exhibiting an absent or extremely weak molecular ion (

) peak under standard 70 eV Electron Ionization (EI). Causality: The Si-O and Si-C bonds fragment rapidly to form highly stable silicon-centered cations. Structural validation must therefore rely on characteristic fragmentation losses rather than the parent mass.

m/z Ratio	Relative Abundance	Fragment Identity	Mechanistic Origin
176	< 1%		Molecular Ion (C ₇ H ₂₀ OSi ₂)
161	15%		Loss of a methyl radical from a TMS group
103	45%		Cleavage of the C-Si bond at the methylene bridge
73	100% (Base Peak)		Highly stable trimethylsilyl cation

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides rapid, non-destructive confirmation of the functional groups, specifically the distinct Si-O-C linkage.

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity	Diagnostic Significance
2950, 2890	C-H Stretching	Medium	Confirms presence of methyl and methylene groups
1250	Si-CH ₃ Symmetric Deformation	Strong, Sharp	Hallmark peak for trimethylsilyl groups
1080	Si-O-C Asymmetric Stretch	Strong, Broad	Confirms the silyl ether linkage
840	Si-C Rocking	Strong	Confirms the direct silicon-carbon bonds

Experimental Protocols & Workflows

To guarantee reproducible and self-validating results, adhere to the following step-by-step methodologies.

Protocol 1: Anhydrous Sample Preparation Rationale: Silyl ethers are highly susceptible to hydrolysis in the presence of trace moisture or acidic/basic impurities, which will degrade the sample into silanols.

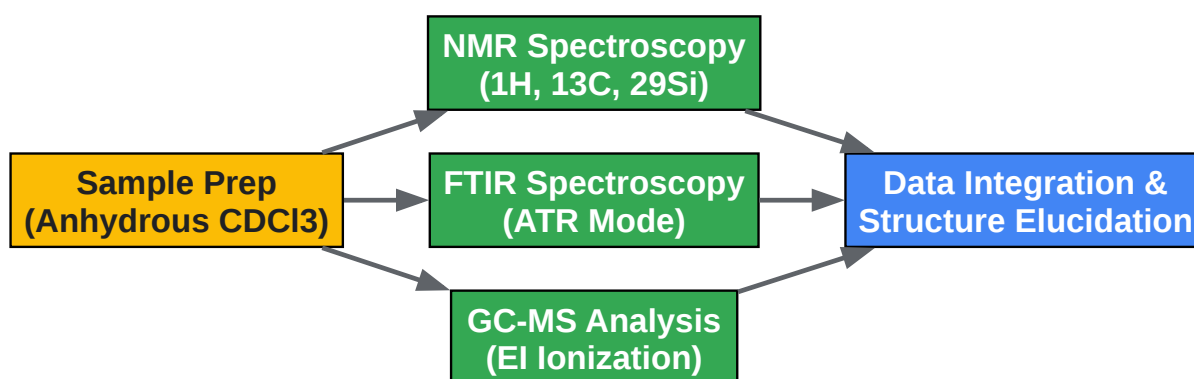
- Bake all glass NMR tubes and sample vials at 120 °C for a minimum of 4 hours.
- Cool glassware in a desiccator under an argon atmosphere.
- Dissolve 15-20 mg of **Trimethyl[(trimethylsilyl)methoxy]silane** in 0.6 mL of anhydrous (stored over activated 4Å molecular sieves).
- Self-Validation Step: Run a quick ¹H NMR scan. The presence of a broad peak near 1.5-2.0 ppm indicates silanol formation (hydrolysis). If detected, discard and prepare a fresh sample.

Protocol 2: NMR Acquisition Parameters

- Insert the sample into a 400 MHz (or higher) NMR spectrometer.
- Do NOT add TMS. Lock and shim the instrument using the deuterium signal of .
- Acquire ¹H NMR (16 scans, 10s relaxation delay to ensure accurate integration of the 9H singlets).
- Acquire ¹³C NMR (256 scans, complete proton decoupling).
- Acquire ²⁹Si NMR using an INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) sequence to enhance the low natural abundance signal of silicon, utilizing the coupling between the silicon atoms and the adjacent methyl protons.

Protocol 3: GC-MS Analysis Rationale: A non-polar stationary phase minimizes column bleed and prevents on-column degradation of the silyl ether.

- Dilute the sample to 100 ppm in anhydrous hexane.
- Inject 1 μL into a GC equipped with a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., DB-5MS or HP-5MS).
- Set the injector temperature to 250 $^{\circ}\text{C}$ and use a split ratio of 1:50.
- Program the oven: 50 $^{\circ}\text{C}$ hold for 2 mins, ramp at 15 $^{\circ}\text{C}/\text{min}$ to 280 $^{\circ}\text{C}$.
- Analyze the mass spectra utilizing a 70 eV EI source, scanning from m/z 40 to 300.



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Multi-modal analytical workflow for the structural elucidation of organosilanes.

References

- Title: **Trimethyl[(trimethylsilyl)methoxy]silane** Properties - EPA Source: epa.gov URL: [\[Link\]\[1\]](#)
- Title: Kinetic Studies of Simulated Polluted Atmospheres Source: epa nepis URL: [\[Link\]\[2\]](#)

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